Methyl 3-acetyl-5-hydroxybenzoate
Description
Contextualization of Substituted Benzoates in Contemporary Chemical Research
Substituted benzoates are pivotal in numerous areas of chemical science. In medicinal chemistry, they serve as scaffolds for designing drugs with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govchemistryjournal.net The ability to tune the electronic and steric properties of the benzoate (B1203000) core by introducing different functional groups is a key strategy in optimizing drug-receptor interactions and improving pharmacokinetic profiles. For instance, the introduction of specific substituents can enhance the bioactivity of a molecule, as seen in the development of potent enzyme inhibitors. nih.gov
Beyond pharmaceuticals, substituted benzoates are integral to materials science. They are used as precursors in the synthesis of polymers, liquid crystals, and other functional materials. The arrangement and nature of the substituents on the benzoate ring influence the macroscopic properties of these materials, such as their thermal stability, optical properties, and self-assembly behavior.
Significance of Methyl 3-acetyl-5-hydroxybenzoate in Synthetic and Biological Sciences
Among the vast family of substituted benzoates, this compound has emerged as a compound of particular interest. Its unique trifunctional structure, possessing a methyl ester, an acetyl group, and a hydroxyl group on the benzene (B151609) ring, provides multiple reactive sites for further chemical transformations. This makes it a valuable building block in organic synthesis, enabling the construction of more complex molecular architectures.
In the realm of biological sciences, the structural motifs present in this compound are found in various naturally occurring and synthetic bioactive molecules. The hydroxybenzoate core is a common feature in many phenolic compounds known for their antioxidant and antimicrobial properties. nih.govresearchgate.net The acetyl group can participate in various biological interactions and can be a key determinant of a molecule's pharmacological profile.
Overview of Key Research Areas and Challenges for this compound
The primary research areas involving this compound revolve around its utility as a synthetic intermediate and the exploration of its potential biological activities. Chemists are actively investigating novel synthetic routes to this compound and its derivatives, aiming for more efficient and environmentally friendly processes. A significant area of focus is the selective modification of its functional groups to generate a library of new compounds for biological screening.
A key challenge lies in the regioselective functionalization of the aromatic ring, given the directing effects of the existing substituents. Overcoming this challenge is crucial for synthesizing specific isomers with desired biological activities. Furthermore, while related hydroxybenzoate derivatives have shown promising antimicrobial and enzyme-inhibiting activities, the specific biological profile of this compound is an area that warrants more in-depth investigation. nih.gov Future research will likely focus on elucidating its mechanism of action at a molecular level and exploring its potential applications in medicinal chemistry and materials science.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Appearance | Solid |
| InChI | InChI=1S/C10H10O4/c1-6(11)7-4-3-5-8(9(7)12)10(13)14-2/h3-5,12H,1-2H3 |
| InChIKey | APYIKEJEROJJIK-UHFFFAOYSA-N |
| SMILES | CC(=O)c1cccc(c1O)C(=O)OC |
Data sourced from PubChem and other chemical databases. nih.gov
Related and Derivative Compounds
| Compound Name | CAS Number | Molecular Formula |
| Methyl 3-hydroxybenzoate | 19438-10-9 | C₈H₈O₃ |
| Methyl 3-acetyl-2-hydroxybenzoate | 77527-00-5 | C₁₀H₁₀O₄ |
| Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | 160753-84-4 | C₁₀H₉BrO₄ |
| Methyl 3-amino-5-hydroxybenzoate | 67973-80-2 | C₈H₉NO₃ |
This table provides a non-exhaustive list of related compounds for contextual reference. nih.govchemicalbook.comsigmaaldrich.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
methyl 3-acetyl-5-hydroxybenzoate |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-3-8(10(13)14-2)5-9(12)4-7/h3-5,12H,1-2H3 |
InChI Key |
NIEZGIWUVGOTEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)O)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Methyl 3 Acetyl 5 Hydroxybenzoate
Established Synthesis Routes and Mechanistic Investigations
The primary route to Methyl 3-acetyl-5-hydroxybenzoate involves a two-step process: the acylation of a benzoic acid derivative followed by esterification.
Acylation of 5-Hydroxybenzoic Acid: Reagent Selection and Reaction Parameter Optimization
The introduction of an acetyl group onto the benzene (B151609) ring is typically achieved through a Friedel-Crafts acylation reaction. libretexts.org This classic method involves treating an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. nih.govgoogle.com
For the synthesis of an acetylated hydroxybenzoic acid, the selection of reagents is crucial. Common acylating agents include acyl chlorides, such as acetyl chloride (CH₃COCl), and acid anhydrides. libretexts.orgnih.gov The catalyst of choice is often a strong Lewis acid, with aluminum chloride (AlCl₃) being frequently used to activate the acylating agent. libretexts.orgnih.gov
The acylation of 5-hydroxybenzoic acid presents a challenge regarding regioselectivity. The hydroxyl group is an activating, ortho, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. To achieve the desired 3-acetyl substitution, reaction conditions must be carefully optimized. This includes controlling parameters such as temperature, reaction time, and the choice of solvent. The reaction is often performed under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst.
Table 1: Reagent Selection and Parameter Optimization in Friedel-Crafts Acylation
| Parameter | Selection/Condition | Rationale |
|---|---|---|
| Aromatic Substrate | 5-Hydroxybenzoic Acid | Starting material containing the core benzoic acid and hydroxyl moieties. |
| Acylating Agent | Acetyl Chloride (CH₃COCl) | A highly reactive substance used to introduce the acetyl group. libretexts.org |
| Catalyst | Aluminum Chloride (AlCl₃) | A strong Lewis acid that facilitates the formation of the electrophilic acylium ion. libretexts.orggoogle.com |
| Solvent | Anhydrous, non-polar solvent (e.g., CS₂) | Prevents catalyst deactivation and dissolves reactants. |
| Temperature | Elevated (e.g., 60°C) | To provide sufficient energy to overcome the activation barrier of the deactivated ring. libretexts.org |
Detailed Elucidation of Acylation Reaction Mechanisms (e.g., acylpyridinium intermediate formation, nucleophilic attack)
The mechanism of the Friedel-Crafts acylation proceeds via electrophilic aromatic substitution. nih.gov The first step involves the reaction between the acylating agent (acetyl chloride) and the Lewis acid catalyst (aluminum chloride) to form a highly electrophilic acylium ion (CH₃CO⁺). libretexts.orggoogle.com This ion is stabilized by resonance. google.com
Step 1: Formation of the Acylium Ion CH₃COCl + AlCl₃ → [CH₃CO]⁺[AlCl₄]⁻
Once formed, the acylium ion acts as the electrophile. It attacks the electron-rich benzene ring of 5-hydroxybenzoic acid. The aromaticity of the ring is temporarily broken, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Step 2: Nucleophilic Attack and Formation of Sigma Complex C₇H₆O₃ + [CH₃CO]⁺ → [C₉H₉O₄]⁺
In the final step, a base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon atom where the acyl group has attached. This restores the aromaticity of the ring, yielding the acetylated product and regenerating the catalyst.
Step 3: Deprotonation and Aromaticity Restoration [C₉H₉O₄]⁺ + [AlCl₄]⁻ → C₉H₈O₄ + HCl + AlCl₃
In some synthetic variations, particularly those involving pyridine (B92270) or related compounds, an N-acylpyridinium salt can form. scripps.edu These intermediates can also act as acylating agents, where the pyridine ring is activated towards nucleophilic attack. scripps.edu
Subsequent Esterification Processes for Carboxylic Acid Methylation
Following the acylation of the aromatic ring, the carboxylic acid group of the resulting 3-acetyl-5-hydroxybenzoic acid is converted to a methyl ester. This transformation is commonly achieved through Fischer esterification. jocpr.com The process involves refluxing the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). prepchem.comekb.eg
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the final methyl ester product. The use of excess methanol helps to drive the equilibrium towards the product side. prepchem.com
Purification and Isolation Strategies for this compound
After synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and by-products. Therefore, rigorous purification is necessary.
Application of Recrystallization Techniques
Recrystallization is a primary technique for purifying solid organic compounds. rubingroup.org The method relies on the principle that the solubility of a compound in a solvent increases with temperature. miamioh.edu An ideal recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. miamioh.edu
For a moderately polar compound like this compound, a variety of solvents and solvent pairs can be tested. rochester.edu The choice of solvent is critical and often determined empirically. rubingroup.org After dissolving the crude solid in a minimum amount of hot solvent, the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities in the mother liquor. rubingroup.org The purified crystals can then be collected by filtration.
Table 2: Common Solvents for Recrystallization of Organic Compounds
| Solvent/Solvent Pair | Polarity | Comments |
|---|---|---|
| Water (H₂O) | High | Effective for polar compounds. rochester.edu |
| Ethanol (EtOH) | High | A general-purpose solvent for many organic solids. rochester.edu |
| n-Hexane/Ethyl Acetate | Low/Medium | A common solvent pair; polarity can be adjusted by varying the ratio. rochester.edu |
| Benzene/Cyclohexane | Low | Can be effective for separating compounds with similar polarities. prepchem.com |
Chromatographic Separation Methodologies (e.g., Silica (B1680970) Gel Chromatography)
Column chromatography is a powerful technique for the separation and purification of individual compounds from a mixture. mdpi.com For phenolic compounds like this compound, silica gel column chromatography is widely employed. researchgate.netmdpi.comnih.gov
The stationary phase in this technique is typically silica gel, a polar adsorbent. mdpi.com The crude mixture is loaded onto the top of the column, and a solvent or mixture of solvents, known as the mobile phase or eluent, is passed through the column. tandfonline.com Separation occurs based on the differential adsorption of the components to the silica gel. mdpi.com Non-polar compounds have weaker interactions with the polar silica gel and therefore travel down the column more quickly, while more polar compounds are retained longer. mdpi.com
By gradually increasing the polarity of the eluent (gradient elution), the adsorbed compounds can be selectively washed off the column and collected in separate fractions. researchgate.net The purity of these fractions is often monitored using thin-layer chromatography (TLC). tandfonline.com
Advanced Synthetic Approaches and Process Optimization Studies
Advanced synthetic methodologies for this compound focus on improving efficiency, safety, and environmental sustainability. Process optimization studies have explored innovative technologies like continuous-flow synthesis and novel catalytic systems to move beyond traditional batch processing.
Development and Investigation of Continuous-Flow Synthesis Methodologies
Continuous-flow chemistry, which involves conducting reactions in a continuously flowing stream through microreactors or larger tube reactors, presents significant advantages over conventional batch methods. polimi.it This technology enhances heat and mass transfer, improves reaction mixing, and increases safety, particularly when dealing with hazardous intermediates or exothermic reactions. polimi.itthieme-connect.de By enabling operations at higher temperatures and pressures, flow chemistry can significantly shorten reaction times and boost productivity. polimi.it
Furthermore, continuous-flow diazotization has been effectively used to synthesize Methyl 2-(chlorosulfonyl)benzoate from Methyl 2-aminobenzoate (B8764639). researchgate.net This method successfully inhibits the formation of parallel side reactions, such as hydrolysis, even at high acid concentrations, demonstrating the precise control offered by flow reactors. researchgate.net These examples underscore the potential of continuous-flow systems to optimize the synthesis of substituted benzoate (B1203000) esters like this compound, offering a pathway to greener and more efficient chemical manufacturing.
Exploration of Novel Catalytic Systems in Benzoate Ester Synthesis
Research into the synthesis of benzoate esters has led to the development of novel catalytic systems that offer improvements over traditional acid catalysts like sulfuric or phosphoric acid, which are often corrosive, difficult to recover, and generate significant waste. mdpi.comorganic-chemistry.org
Brønsted-Acidic Ionic Liquids (ILs): Novel Brønsted-acidic ionic liquids based on benzothiazolium cations have been shown to be effective catalysts for the esterification of benzoic acid. researchgate.net These ILs act as homogeneous catalysts during the reaction but can be precipitated and recovered by simple filtration upon cooling, combining the benefits of both homogeneous and heterogeneous catalysis. researchgate.net Studies comparing different ILs for the esterification of benzoic acid with n-butanol showed that benzothiazolium-based ILs provided significantly higher yields compared to N-methylimidazolium and pyridinium-based ILs. researchgate.net
Interactive Table: Comparison of Ionic Liquid Catalysts The following table presents the yield of n-butyl benzoate using different ionic liquid catalysts under specific reaction conditions.
| Catalyst Type | Specific Catalyst | Yield (%) |
| Benzothiazolium | IL 1a (methanesulfonate) | 93.9 |
| Benzothiazolium | IL 1b | 97.3 |
| Benzothiazolium | IL 1c | 77.4 |
| N-methylimidazolium | IL 2a | 6.1 |
| Pyridinium | IL 3a | 33.8 |
| (Data sourced from a study on the esterification of benzoic acid (50 mmol) with n-butanol (150 mmol) using the specified catalyst (25 mmol) at 110°C for 8 hours. researchgate.net) |
Solid Acid Catalysts: Reusable solid acid catalysts represent another significant advancement. A zirconium/titanium (Zr/Ti) solid acid has been successfully used for the direct condensation of benzoic acid and methanol. mdpi.com This system functions as a metallic Lewis acid catalyst without the need for other Brønsted acids. mdpi.comresearchgate.net These solid acids are advantageous because they are recoverable and can be reused multiple times, reducing waste and environmental impact. mdpi.com
Layered Metallic Benzoates: Alkaline earth layered benzoates, including those of barium, calcium, and strontium, have been investigated as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. scielo.br These materials demonstrated good catalytic activity, achieving ester conversions of 65-70% under optimized conditions. A key advantage is their stability and reusability, with studies showing unaltered catalytic performance over three consecutive reaction cycles. scielo.br
Derivatization and Functionalization Strategies for this compound
The functional groups of this compound—the hydroxyl, acetyl, and methyl ester groups—provide multiple sites for chemical modification. These derivatization strategies are aimed at creating new molecules with enhanced biological properties or suitability for specific industrial applications.
Design of Chemical Modifications for Enhanced Bioactivity and Specific Applications
The core structure of this compound serves as a valuable scaffold or building block in medicinal chemistry. Modifications are designed to create derivatives with tailored biological activities. A prominent example is the use of its halogenated analogs, such as Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, as a key intermediate in the synthesis of more complex bioactive compounds.
Systematic investigations into halogenated aromatic compounds have driven the development of substituted benzoic acid derivatives with the goal of enhancing biological effects. Specifically, the bromo-derivative of the title compound has been identified as a crucial building block for synthesizing chromenone derivatives, a class of compounds that has shown significant potential as anticancer agents. This illustrates a clear strategy where the initial benzoate structure is modified (in this case, through bromination) to facilitate its use in constructing larger, more complex molecules with targeted therapeutic applications.
Investigation of Functional Group Transformations (e.g., glycosylation, sulfonation of ester and hydroxyl groups)
The reactivity of the functional groups on this compound allows for a variety of chemical transformations.
Substitution Reactions: The aromatic ring can undergo further substitution. For example, in the related compound Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, the bromine atom can be replaced by other functional groups through nucleophilic substitution reactions, enabling the introduction of diverse chemical moieties.
Sulfonation: While direct sulfonation studies on this compound are not widely documented, processes for related benzoate esters have been developed. For example, Methyl 2-aminobenzoate can be converted to Methyl 2-(chlorosulfonyl)benzoate via diazotization followed by chlorosulfonylation. researchgate.net This transformation introduces a reactive sulfonyl chloride group, which can be further modified, indicating that similar sulfonation strategies could potentially be applied to the hydroxyl or aromatic ring of this compound to create sulfonated derivatives.
Glycosylation: The phenolic hydroxyl group is a prime target for glycosylation, a reaction that attaches a sugar moiety to the molecule. This transformation is known to significantly alter the solubility, stability, and bioavailability of parent compounds. While specific examples of the glycosylation of this compound are not detailed in the available research, the general chemical principles of O-glycosylation of phenols are well-established and could be applied to this molecule to explore new bioactive derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Acetyl 5 Hydroxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
A definitive structural assignment of Methyl 3-acetyl-5-hydroxybenzoate through Nuclear Magnetic Resonance (NMR) spectroscopy requires detailed analysis of its ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra. Regrettably, experimentally obtained and published spectra for this specific compound could not be located in publicly accessible databases or scientific journals.
Proton (¹H) NMR Spectral Analysis
Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the aromatic and substituent protons of this compound, are not available in published literature.
Carbon-13 (¹³C) NMR Spectral Analysis
Similarly, a detailed Carbon-13 NMR spectral analysis, which would provide the chemical shifts for each of the ten unique carbon atoms in the molecule, including the carbonyl carbons of the acetyl and ester groups, and the carbons of the benzene (B151609) ring, is not publicly documented.
Two-Dimensional NMR Techniques for Connectivity and Proximity Determination
Advanced structural elucidation using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of protons and carbons within the molecule. However, no such 2D NMR data for this compound has been made publicly available.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The vibrational modes of this compound, which would be characterized by Infrared (IR) and Raman spectroscopy, have not been reported in accessible scientific literature. This data would typically reveal characteristic stretching and bending frequencies for the hydroxyl (-OH), carbonyl (C=O) of the ketone and ester, C-O, and aromatic C-H and C=C bonds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
While the molecular weight of this compound is known, detailed mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion peak and the fragmentation pattern from techniques such as Electron Ionization (EI-MS), is not available in the public domain. This information would be crucial for confirming the molecular weight and providing insights into the compound's structure through its fragmentation pathways.
X-ray Crystallography for Definitive Solid-State Molecular and Crystal Structure Determination
A definitive determination of the solid-state molecular and crystal structure of this compound would require single-crystal X-ray diffraction analysis. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. At present, there are no published crystallographic reports for this compound in open-access crystallographic databases.
Computational Chemistry and Molecular Modeling Investigations on Methyl 3 Acetyl 5 Hydroxybenzoate
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which the intrinsic properties of molecules can be understood. For Methyl 3-acetyl-5-hydroxybenzoate, these computational methods provide a detailed picture of its structure, reactivity, and electronic characteristics.
The electronic structure, also elucidated by DFT, reveals the distribution of electrons within the molecule. This includes the identification of regions with high or low electron density, which are key to predicting the molecule's reactivity and the nature of its chemical bonds.
Below is a table showcasing typical bond lengths and angles that can be determined for this compound using DFT calculations.
| Parameter | Calculated Value (Exemplary) |
| C-C (aromatic) bond length | ~1.39 Å |
| C=O (acetyl) bond length | ~1.23 Å |
| C=O (ester) bond length | ~1.21 Å |
| C-O (ester) bond length | ~1.36 Å |
| O-H (hydroxyl) bond length | ~0.96 Å |
| C-C-C (aromatic) bond angle | ~120° |
| O=C-C (acetyl) bond angle | ~120° |
| C-O-C (ester) bond angle | ~116° |
Note: The values presented are illustrative and would be specifically determined through detailed DFT calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's capacity to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, signifying its electrophilic potential.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity. For this compound, the HOMO is typically localized over the electron-rich aromatic ring and the hydroxyl group, while the LUMO is often centered on the electron-withdrawing acetyl and methyl ester groups. This distribution suggests that the aromatic ring is prone to electrophilic attack, while the carbonyl carbons are susceptible to nucleophilic attack.
The energies of these orbitals are used to calculate several key quantum chemical parameters that quantify reactivity. researchgate.net
| Quantum Chemical Parameter | Formula | Significance |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) (where μ ≈ -(E_HOMO + E_LUMO)/2) | Quantifies the ability of a molecule to accept electrons. |
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule. mdpi.comresearchgate.net It is mapped onto the electron density surface, with different colors indicating varying electrostatic potentials. Typically, red regions signify negative potential (electron-rich areas), which are prone to electrophilic attack. Blue regions denote positive potential (electron-poor areas), indicating sites for nucleophilic attack. Green and yellow areas represent neutral or weakly polar regions.
For this compound, the ESP map would likely show strong negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, making them sites for hydrogen bonding and interaction with electrophiles. mdpi.com Conversely, the hydrogen atom of the hydroxyl group and the regions around the carbonyl carbons would exhibit positive potential, marking them as likely sites for nucleophilic interaction. This detailed charge distribution analysis is invaluable for predicting intermolecular interactions and the molecule's binding orientation in a larger system. mdpi.com
Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy. epstem.net For instance, theoretical calculations can determine the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies (infrared and Raman spectra). These theoretical predictions are often performed using methods like Gauge-Including Atomic Orbital (GIAO) for NMR. epstem.net
By comparing the theoretically calculated spectra with experimentally obtained data, researchers can confirm the molecular structure and gain deeper insights into the electronic environment of each atom. Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects or intermolecular interactions present in the experimental conditions but not in the gas-phase calculations.
| Spectroscopic Parameter | Theoretical Method | Information Gained |
| ¹H NMR Chemical Shifts | GIAO | Electronic environment of hydrogen atoms. |
| ¹³C NMR Chemical Shifts | GIAO | Electronic environment of carbon atoms. |
| Vibrational Frequencies (IR/Raman) | DFT | Bond stretching, bending, and torsional modes. |
Molecular Dynamics Simulations to Investigate Conformational Landscapes and Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. ajchem-a.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment that can include solvent molecules.
For this compound, MD simulations can reveal the preferred conformations of the molecule, particularly the orientation of the acetyl and methyl ester groups relative to the benzene (B151609) ring. These simulations can also shed light on how the molecule interacts with solvents or other molecules, such as biological macromolecules. By analyzing the trajectory of the simulation, one can identify stable hydrogen bonding patterns and other non-covalent interactions that govern its behavior in a complex environment. ajchem-a.com
Structure-Activity Relationship (SAR) Modeling via In Silico Approaches
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.govfrontiersin.org In silico SAR modeling uses computational techniques to build predictive models based on a set of compounds with known activities. researchgate.net
For this compound, if it were part of a series of compounds being tested for a specific biological target, SAR modeling could be employed. nih.gov By systematically modifying its structure (e.g., changing substituent groups) and calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties), a quantitative structure-activity relationship (QSAR) model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. This approach accelerates the drug discovery process by prioritizing the synthesis of molecules with the highest predicted efficacy. nih.govresearchgate.net
Intermolecular Interaction Analysis and Crystal Packing Studies
The arrangement of molecules in a crystalline solid is governed by a network of intermolecular interactions. Understanding the crystal packing of this compound is essential for comprehending its solid-state properties, such as stability and solubility. Computational tools like Hirshfeld surface analysis provide quantitative insights into these interactions.
While a specific Hirshfeld analysis for this compound is not available, an analysis of the closely related compound, methyl 4-hydroxybenzoate (B8730719), offers significant insight into the expected interactions. nih.govkaust.edu.sa The crystal structure of methyl 4-hydroxybenzoate is stabilized by a 3D framework of extensive intermolecular hydrogen bonding. nih.govkaust.edu.sa Given the functional groups present in this compound (hydroxyl, acetyl carbonyl, ester carbonyl), its crystal packing is similarly expected to be dominated by hydrogen bonds and other weak interactions.
The primary interactions anticipated are:
O-H···O Hydrogen Bonds: Strong hydrogen bonds are expected to form between the phenolic hydroxyl group of one molecule and the carbonyl oxygen of the acetyl or ester group of a neighboring molecule. This is typically the most significant directional interaction in hydroxylated carbonyl compounds.
C-H···O Interactions: Weaker hydrogen bonds involving carbon as the donor atom, such as from the aromatic ring or the methyl groups, to the carbonyl or hydroxyl oxygens, also contribute to stabilizing the crystal structure. nih.gov
H···H Interactions: These represent the most abundant but weakest contacts, arising from interactions between hydrogen atoms on different molecules. nih.gov
The following table summarizes the percentage contributions of various intermolecular contacts to the total Hirshfeld surface area for the analogous compound, methyl 4-hydroxybenzoate, providing a quantitative model for what can be expected for this compound. nih.gov
| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | 45.8 | Represents the largest portion of the surface, typical for organic molecules. |
| O···H / H···O | 29.7 | Corresponds to strong O-H···O and weaker C-H···O hydrogen bonds, appearing as distinct "spikes" in the fingerprint plot. |
| C···H / H···C | 20.8 | Arises from interactions involving the aromatic ring and methyl groups. |
| C···C | 1.9 | Indicates π-π stacking interactions between aromatic rings. |
| O···C / C···O | 1.5 | Minor contributions from contacts between carbon and oxygen atoms. |
Data derived from the Hirshfeld surface analysis of methyl 4-hydroxybenzoate. nih.gov
This analysis predicts that the crystal packing of this compound will be a complex interplay of strong, directional hydrogen bonds mediated by the hydroxyl group and numerous weaker, non-directional van der Waals forces, which collectively stabilize the three-dimensional solid-state architecture.
Preclinical Biological Activity and Molecular Mechanism Research of Methyl 3 Acetyl 5 Hydroxybenzoate
Antimicrobial Activity Studies In Vitro
The in vitro antimicrobial activity of methyl 3-acetyl-5-hydroxybenzoate and related compounds has been evaluated against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi.
Evaluation Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)
Research has shown that certain derivatives of benzoic acid, the class to which this compound belongs, are effective against Gram-positive bacteria. For instance, esters of p-hydroxybenzoic acid (parabens) have demonstrated efficacy in low concentrations against these types of bacteria. researchgate.net Specifically, methylparaben, a related compound, has reported a minimum inhibitory concentration (MIC) of 4 mg/ml against Staphylococcus aureus. researchgate.net Studies on other related compounds, such as 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, have also indicated strong activity against staphylococci. nih.gov For example, one such compound displayed a strong bactericidal effect against Staphylococcus spp., with a notable activity against S. aureus ATCC 43300. nih.gov
Assessment Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)
The effectiveness of benzoic acid derivatives against Gram-negative bacteria appears to be more limited compared to their activity against Gram-positive strains. researchgate.net For instance, the MIC of methylparaben against Escherichia coli has been reported as 2 mg/ml. researchgate.net The antimicrobial activity of parabens, a class of compounds related to this compound, generally increases with a longer carbon chain. nih.gov
Pseudomonas aeruginosa is a versatile Gram-negative pathogen. nih.gov Its outer membrane, which contains lipopolysaccharides, establishes a permeability barrier that can contribute to its resistance to antimicrobial agents. nih.gov The type III secretion system (T3SS) in P. aeruginosa is a key virulence factor used to attack and kill eukaryotic cells. nih.gov
Investigations into Antifungal Efficacy
Benzoic acid derivatives, including parabens, are recognized for their effectiveness against molds and yeasts. nih.gov They are generally considered more fungistatic than fungicidal. researchgate.net Methylparaben has shown inhibitory activity against various fungi, with reported MICs of 1 mg/ml against Aspergillus niger and Candida albicans. researchgate.netresearchgate.net The combination of different parabens, such as methylparaben and propylparaben, can result in a synergistic antifungal effect. nih.gov
Elucidation of Molecular Targets and Pathways Involved in Biological Action
Understanding the molecular mechanisms of a compound is crucial for its development as a therapeutic agent. Research into related compounds provides insights into the potential pathways affected by this compound.
Mechanistic Studies to Determine Precise Biomolecular Interactions
The antimicrobial action of parabens, which are structurally related to this compound, is believed to involve interference with cellular membrane transfer processes. atamanchemicals.com It is also thought that these compounds inhibit the synthesis of DNA, RNA, and essential enzymes in bacterial cells. atamanchemicals.com The cytotoxic mechanism of parabens may be associated with mitochondrial dysfunction, characterized by an induction of membrane permeability transition, mitochondrial depolarization, and a depletion of cellular ATP through the uncoupling of oxidative phosphorylation. nih.gov
Assessment of Potential for Reducing Cytotoxicity in Preclinical Models
The potential of a compound to reduce cytotoxicity is a significant aspect of its preclinical evaluation. Studies on related compounds have provided some initial data in this area. For instance, a 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative showed no cytotoxicity to the L929 normal cell line while exhibiting strong bactericidal effects. nih.gov In animal studies, methylparaben has been found to be practically non-toxic when administered orally or parenterally. nih.gov
Research Applications and Potential for Compound Development
Role as a Pharmaceutical Intermediate in Complex Molecule Synthesis (e.g., nonsteroidal anti-inflammatory drugs, antifungal agents)
There is no specific information available in the search results detailing the use of Methyl 3-acetyl-5-hydroxybenzoate as a pharmaceutical intermediate in the synthesis of nonsteroidal anti-inflammatory drugs or antifungal agents.
Identification and Optimization of Lead Compounds in Drug Discovery Research
There is no information in the search results to suggest that this compound has been identified or optimized as a lead compound in drug discovery research.
Table of Compounds Mentioned
Since the article could not be generated, a table of compounds is not applicable.
Emerging Research Directions and Future Perspectives for Methyl 3 Acetyl 5 Hydroxybenzoate
Advanced Mechanistic Investigations of Biological Activities to Inform Rational Design
There is no available research in the public domain that investigates the specific biological activities or mechanisms of action for Methyl 3-acetyl-5-hydroxybenzoate. Consequently, information to guide the rational design of analogues or derivatives is not present in the current body of scientific literature.
Further Optimization of Synthetic Routes for Scalability and Green Chemistry Principles
While general principles of green chemistry are widely applied in the synthesis of related compounds like methylparaben, specific research aimed at optimizing the synthetic routes for this compound for scalability or improved environmental friendliness is not documented. For instance, methods described for other hydroxybenzoates, such as using cation exchange resins as recyclable catalysts and molecular sieves as dehydrating agents to improve reaction yields and simplify purification, have not been specifically reported for the synthesis of this compound. google.comgoogle.com
Integration of Omics Technologies for Comprehensive Biological Impact Assessment
There is no evidence in the scientific literature of omics technologies (such as genomics, transcriptomics, proteomics, or metabolomics) being used to assess the biological impact of this compound. nih.gov Such comprehensive studies to understand the compound's effect on biological systems at a molecular level have not been published.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
